Azulene, 1,3-diacetyl-4,6,8-trimethyl-
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Overview
Description
Azulene, 1,3-diacetyl-4,6,8-trimethyl- is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color. This compound has a molecular formula of C₁₇H₁₈O₂ and a molecular weight of 254.32 g/mol
Preparation Methods
The synthesis of Azulene, 1,3-diacetyl-4,6,8-trimethyl- typically involves the acetylation of 4,6,8-trimethylazulene. One common method includes the reaction of 4,6,8-trimethylazulene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Chemical Reactions Analysis
Azulene, 1,3-diacetyl-4,6,8-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced azulene derivatives.
Scientific Research Applications
Azulene, 1,3-diacetyl-4,6,8-trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex azulene derivatives, which are studied for their unique electronic properties.
Industry: Azulene derivatives are used in the formulation of dyes and pigments due to their vibrant colors.
Mechanism of Action
The mechanism of action of Azulene, 1,3-diacetyl-4,6,8-trimethyl- involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase . In anticancer research, azulene derivatives are believed to induce apoptosis in cancer cells through the activation of caspases and the modulation of nuclear receptor response pathways .
Comparison with Similar Compounds
Azulene, 1,3-diacetyl-4,6,8-trimethyl- can be compared with other azulene derivatives such as:
4,6,8-Trimethylazulene: This compound is a precursor in the synthesis of 1,3-diacetyl-4,6,8-trimethylazulene and shares similar chemical properties.
Guaiazulene: Known for its anti-inflammatory properties, guaiazulene is used in cosmetic and pharmaceutical formulations.
Chamazulene: Another azulene derivative with notable anti-inflammatory and antioxidant activities.
The uniqueness of Azulene, 1,3-diacetyl-4,6,8-trimethyl- lies in its specific acetylation pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
841-71-4 |
---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-(3-acetyl-4,6,8-trimethylazulen-1-yl)ethanone |
InChI |
InChI=1S/C17H18O2/c1-9-6-10(2)16-14(12(4)18)8-15(13(5)19)17(16)11(3)7-9/h6-8H,1-5H3 |
InChI Key |
XXBLTMPMMXJBFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=CC(=C2C(=C1)C)C(=O)C)C(=O)C)C |
Origin of Product |
United States |
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